molecular formula C12H12N4OS B2493935 N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide CAS No. 1025268-74-9

N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide

Cat. No.: B2493935
CAS No.: 1025268-74-9
M. Wt: 260.32
InChI Key: FOHNKYHXLLDUFT-BQYQJAHWSA-N
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Description

N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide is a synthetic compound that combines the structural features of cinnamamide and 1,2,4-triazole. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Biochemical Analysis

Biochemical Properties

N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase involves binding to the enzyme’s active site, thereby preventing the substrate from accessing the catalytic residues. This inhibition can lead to a decrease in glucose production, making it a potential candidate for managing diabetes.

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. In cancer cell lines, such as MCF-7 (breast cancer), this compound has demonstrated antiproliferative activity . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, such as α-glucosidase, through hydrogen bonding and hydrophobic interactions . Additionally, it can inhibit the activity of other enzymes involved in cellular metabolism, leading to alterations in metabolic pathways. The changes in gene expression induced by this compound can result in the upregulation of pro-apoptotic genes and the downregulation of genes associated with cell proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit enzyme activity and reduce tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in carbohydrate metabolism, such as α-glucosidase, leading to reduced glucose production . Additionally, it may affect lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and degradation. These interactions can result in changes in metabolite levels, influencing overall metabolic homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide typically involves the reaction of 5-(methylthio)-1H-1,2,4-triazole with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: Shows potential anticancer activity by inhibiting the growth of cancer cells.

    Industry: Potential use as an antioxidant in food and cosmetic products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide is unique due to the presence of both the cinnamamide and 1,2,4-triazole moieties, which contribute to its diverse biological activities. The methylthio group further enhances its reactivity and potential for chemical modifications .

Properties

IUPAC Name

(E)-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-18-12-14-11(15-16-12)13-10(17)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14,15,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHNKYHXLLDUFT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NNC(=N1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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